N-(3-Oxobutanoyl)pyridine-4-carboxamide
Description
N-(3-Oxobutanoyl)pyridine-4-carboxamide is a synthetic compound featuring a pyridine-4-carboxamide core substituted with a 3-oxobutanoyl group. This structure combines a heteroaromatic ring (pyridine) with a ketone-containing side chain, making it a versatile scaffold for biological and chemical applications.
Properties
CAS No. |
82437-57-8 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-(3-oxobutanoyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)6-9(14)12-10(15)8-2-4-11-5-3-8/h2-5H,6H2,1H3,(H,12,14,15) |
InChI Key |
DHTGTJHRGHLHPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, biological activities, and applications of N-(3-Oxobutanoyl)pyridine-4-carboxamide and related compounds:
Key Findings from Comparative Analysis
Role of the Carboxamide Core
- The pyridine-4-carboxamide moiety is a common feature in compounds with diverse applications, including enzyme inhibition (e.g., cholinesterase, GSK-3β) and metal coordination .
- Electron-Withdrawing Substituents: In N-(3-Oxobutanoyl)pyrazine-2-carboxamide (), the pyrazine ring (with two nitrogen atoms) enhances electron-withdrawing effects, improving AChE/BuChE inhibition compared to pyridine derivatives. The 3-oxobutanoyl group in the target compound may similarly enhance binding to cholinesterases via ketone interactions .
Impact of Substituents on Activity
- Anti-Inflammatory Activity: Thiazolidinone derivatives () exhibit significant anti-inflammatory effects due to the 4-chlorophenyl and thiazolidinone groups. The absence of these groups in this compound suggests divergent biological targets.
- Antidepressant/Nootropic Activity: Compound 66 () demonstrates that bulky substituents like azetidinone and dimethoxyphenyl enhance CNS activity.
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups: Para-substituted electron-withdrawing groups (e.g., -Cl, -NO2) on aryl rings enhance enzyme inhibition by reducing electron density and improving target binding .
Heterocyclic Modifications: Replacing pyridine with pyrazine () or thiazolidinone () alters activity profiles, emphasizing the core’s role in directing biological function.
Side Chain Flexibility: The 3-oxobutanoyl group in the target compound may improve solubility and hydrogen-bonding capacity compared to rigid aromatic substituents .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(3-Oxobutanoyl)pyridine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Answer : Synthesis typically involves multi-step organic reactions, including condensation of pyridine-4-carboxylic acid derivatives with 3-oxobutanoyl groups. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC to minimize side reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Maintain 0–25°C during sensitive steps to prevent decomposition.
Characterization via NMR (to confirm amide linkage) and HPLC (for purity ≥95%) is critical .
Q. How can spectroscopic methods be employed to characterize this compound?
- Answer :
- 1H/13C NMR : Identify protons adjacent to the carbonyl group (δ ~8.2–8.5 ppm for pyridine protons) and ketone signals (δ ~2.5–3.0 ppm for oxobutanoyl).
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
- FT-IR : Detect carbonyl stretches (~1680 cm⁻¹ for amide C=O; ~1710 cm⁻¹ for ketone) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Answer :
- Solubility : Highly soluble in DMSO, moderately in methanol; poorly in water.
- Stability : Stable at –20°C in inert atmospheres. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the ketone group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyridine-4-carboxamide derivatives?
- Answer : Discrepancies often arise from:
- Structural analogs : Minor substituent changes (e.g., halogen vs. methyl groups) drastically alter bioactivity. For example, brominated analogs show higher enzyme inhibition than chlorinated ones due to enhanced electrophilicity .
- Assay variability : Standardize protocols (e.g., IC50 measurements) using positive controls (e.g., known kinase inhibitors) and replicate experiments across cell lines.
- Computational validation : Perform molecular docking to compare binding affinities across analogs .
Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?
- Answer :
- Molecular docking (AutoDock Vina, Glide) : Model binding to enzymes (e.g., kinases) using crystal structures from the PDB. Focus on hydrogen bonding with pyridine nitrogen and hydrophobic interactions with the oxobutanoyl group.
- 3D-QSAR : Use alignment-dependent methods (e.g., CoMFA) to correlate substituent electronic properties (e.g., Hammett constants) with anti-inflammatory or antimicrobial activity .
- MD simulations : Assess binding stability over 100 ns trajectories to identify critical residues for mutagenesis studies .
Q. How can crystallography tools like SHELX and ORTEP-III aid in structural analysis of this compound?
- Answer :
- SHELXL refinement : Resolve disorder in the oxobutanoyl chain using anisotropic displacement parameters.
- ORTEP-III visualization : Generate thermal ellipsoid plots to highlight conformational flexibility.
- Twinned data handling : Apply HKLF5 in SHELXL for high-resolution datasets with pseudo-merohedral twinning .
Q. What experimental design considerations are critical for SAR studies of this compound analogs?
- Answer :
- Substituent libraries : Synthesize derivatives with systematic variations (e.g., halogens, electron-withdrawing groups) at the pyridine and oxobutanoyl positions.
- Biological assays : Prioritize high-throughput screening for kinase inhibition or antimicrobial activity, followed by dose-response validation.
- Data integration : Combine crystallographic data (bond angles, torsions) with bioactivity profiles to identify pharmacophores .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
